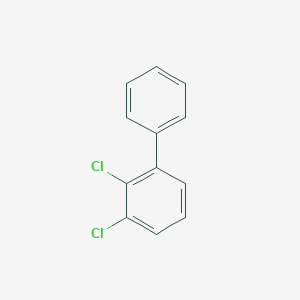

2,3-Dichlorobiphenyl

描述

Structure

3D Structure

属性

IUPAC Name |

1,2-dichloro-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMKZKJEJBZBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073409 | |

| Record name | 2,3-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16605-91-7, 25512-42-9 | |

| Record name | 2,3-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016605917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorobiphenyl (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025512429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0B721XXDK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Chemical Identifiers for 2,3-Dichlorobiphenyl

For researchers and scientists engaged in drug development and chemical analysis, precise identification of chemical compounds is paramount. This technical brief provides the Chemical Abstracts Service (CAS) number and a list of synonyms for 2,3-Dichlorobiphenyl, a compound belonging to the polychlorinated biphenyl (B1667301) (PCB) family.

The definitive CAS registry number for this compound is 16605-91-7 .[1][2][3][4] This unique numerical identifier is assigned by the Chemical Abstracts Service and is used globally to provide an unambiguous way to identify a specific chemical substance.

In addition to its CAS number, this compound is known by several other names and identifiers in scientific literature and chemical databases. These synonyms are crucial for comprehensive literature searches and for identifying the compound in various contexts.

Table 1: Synonyms and Identifiers for this compound

| Synonym Type | Synonym |

| Systematic Name | 1,2-dichloro-3-phenylbenzene[4] |

| IUPAC Name | 1,1'-Biphenyl, 2,3-dichloro-[3] |

| Common Synonyms | 2,3-Dichloro-1,1'-biphenyl[3][4] |

| Biphenyl, 2,3-dichloro-[3] | |

| PCB Number | PCB 5[3][4] |

| Ballschmiter No. | BALLSCHMITER NO 5[3] |

| BZ No. | BZ NO 5[3] |

| Abbreviation | 2,3-PCB[3] |

Experimental Data and Protocols

A comprehensive understanding of a compound's properties and behavior is essential for research and development. Below are key physical and chemical properties of this compound, along with a representative experimental protocol for its analysis.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H8Cl2[3] |

| Molecular Weight | 223.1 g/mol [3] |

| Exact Mass | 222.00000[3] |

| Melting Point | -107.3 °C[1][2] |

| Boiling Point | 99.2 °C[1][2] |

| Flash Point | 10.4 °F (-12 °C) (closed cup)[1][2] |

| XLogP3 | 4.8[4] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines a standard method for the detection and quantification of this compound in an isooctane (B107328) matrix, a common scenario in environmental and toxicological studies.

Objective: To identify and quantify this compound using GC-MS.

Materials:

-

This compound certified reference material (e.g., 35 µg/mL in isooctane)[1]

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., non-polar)

-

Helium (carrier gas)

-

Standard laboratory glassware and autosampler vials

Procedure:

-

Instrument Setup:

-

Set the GC oven temperature program to achieve separation of PCB congeners. A typical program might start at a low temperature and ramp up to a higher temperature.

-

Set the injector temperature and transfer line temperature to ensure proper volatilization without degradation.

-

Configure the mass spectrometer to operate in a suitable mode, such as electron ionization (EI) with selected ion monitoring (SIM) for enhanced sensitivity and specificity.

-

-

Calibration:

-

Prepare a series of calibration standards by diluting the certified reference material to known concentrations.

-

Inject the calibration standards into the GC-MS to establish a calibration curve.

-

-

Sample Analysis:

-

Inject the sample solution containing the unknown concentration of this compound into the GC-MS.

-

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time, which should match that of the standard.

-

Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum.

-

Quantify the amount of this compound in the sample by using the calibration curve.

-

Logical Workflow for Compound Identification and Analysis

The following diagram illustrates the logical workflow for identifying and analyzing a chemical compound like this compound in a research setting.

Caption: Workflow for the identification and analysis of a chemical compound.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of 2,3-Dichlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of 2,3-Dichlorobiphenyl (PCB 5). It includes detailed experimental protocols for laboratory-scale synthesis, a summary of potential manufacturing routes, and an exploration of its interactions with key biological signaling pathways.

Introduction

This compound is a specific congener of polychlorinated biphenyls (PCBs), a class of synthetic organic compounds that were once widely used in industrial applications due to their chemical stability and electrical insulating properties. Although their production has been banned in many countries due to environmental and health concerns, research into the synthesis and biological effects of specific congeners like this compound remains crucial for toxicology studies, environmental monitoring, and the development of potential therapeutic interventions. This guide focuses on the chemical synthesis and potential biological implications of this compound.

Laboratory-Scale Synthesis of this compound

Several synthetic strategies can be employed for the laboratory-scale preparation of this compound, offering varying yields and complexities. The most common and effective methods include the Suzuki-Miyaura coupling, the Gomberg-Bachmann reaction, and the Ullmann reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, including PCBs, due to its mild reaction conditions and high functional group tolerance.[1][2] The general approach involves the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.[3][4]

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is based on established procedures for the synthesis of various PCB congeners.[1][5]

Reaction Scheme:

Materials:

-

(2,3-Dichlorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Water (degassed)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2,3-dichlorophenyl)boronic acid (1.0 eq) and bromobenzene (1.2 eq) in a mixture of toluene (30 mL) and ethanol (10 mL).

-

Reagent Addition: Add a 2M aqueous solution of sodium carbonate (2.5 eq). Bubble argon gas through the solution for 15 minutes to degas.

-

Catalyst Addition: To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) under a positive flow of argon.

-

Reaction: Heat the reaction mixture to 85°C and stir vigorously for 12 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane gradient to afford pure this compound.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Yield | 70-85% | [1][5] |

| Purity | >98% (after chromatography) | |

| Reaction Time | 12 hours | |

| Reaction Temperature | 85°C |

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is a classic method for the synthesis of biaryls via the reaction of a diazonium salt with an aromatic compound.[6][7] This method can be adapted for the synthesis of unsymmetrical biphenyls like this compound.[8]

Experimental Protocol: Synthesis of this compound via Gomberg-Bachmann Reaction

Reaction Scheme:

Materials:

-

Sodium Nitrite (B80452) (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization: Dissolve 2,3-dichloroaniline (B127971) (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water at 0-5°C. To this cooled solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

-

Coupling: In a separate flask, prepare a two-phase system of benzene (10 eq) and an aqueous solution of sodium hydroxide (5 eq). Add the freshly prepared cold diazonium salt solution to this mixture with vigorous stirring.

-

Reaction: Continue stirring at room temperature for 4-6 hours. The reaction is typically accompanied by the evolution of nitrogen gas.

-

Work-up: Separate the organic layer and wash it with dilute hydrochloric acid, followed by water, and finally with a saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by distillation under reduced pressure or by column chromatography.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Yield | 30-50% | [6][7] |

| Purity | >95% (after purification) | |

| Reaction Time | 4-6 hours | |

| Reaction Temperature | Room Temperature |

Ullmann Reaction

The Ullmann reaction involves the copper-catalyzed coupling of two aryl halides.[11][12] While traditionally used for symmetrical biphenyl (B1667301) synthesis, modifications can allow for unsymmetrical coupling.[13]

Experimental Protocol: Synthesis of this compound via Ullmann Reaction

Reaction Scheme:

Materials:

-

1-Iodo-2,3-dichlorobenzene

-

Benzene (in large excess, acts as reactant and solvent)

-

Copper powder (activated)

-

Dimethylformamide (DMF) (optional, as solvent)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine 1-iodo-2,3-dichlorobenzene (1.0 eq) and activated copper powder (2.0 eq).

-

Reaction: Add a large excess of benzene. Seal the vessel and heat the mixture to 150-200°C for 24-48 hours with stirring.

-

Work-up: After cooling, filter the reaction mixture to remove the copper salts.

-

Purification: The excess benzene is removed by distillation. The residue is then purified by vacuum distillation or column chromatography to isolate this compound.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Yield | Variable, generally lower for unsymmetrical coupling | [11][13] |

| Purity | >90% (after purification) | |

| Reaction Time | 24-48 hours | |

| Reaction Temperature | 150-200°C |

Manufacturing of this compound

The industrial production of PCBs historically involved the direct chlorination of biphenyl.[14][15] This process, however, results in a complex mixture of congeners, and the isolation of a specific isomer like this compound is challenging and economically unviable.[16]

Modern, targeted synthesis on an industrial scale would likely adapt laboratory methods such as the Suzuki-Miyaura coupling due to its higher selectivity and yield.[5] However, the production of individual PCB congeners is generally limited to research and analytical standards due to the ban on their large-scale manufacturing.

An inadvertent formation of certain PCB congeners, such as 3,3'-dichlorobiphenyl (B134845) (PCB 11), has been reported during the manufacturing of diarylide yellow pigments.[17][18] This highlights the potential for unintentional synthesis of dichlorobiphenyls in specific industrial processes.

Biological Signaling Pathways

This compound, like other PCBs, can exert biological effects by interfering with various signaling pathways. Two key areas of concern are its impact on the dopaminergic system and its potential to disrupt endocrine signaling involved in gonadal differentiation.

Dopamine (B1211576) Metabolism Pathway

PCBs are known to be neurotoxic, and some congeners have been shown to alter dopamine levels. The synthesis and degradation of dopamine is a tightly regulated process.

Diagram of Dopamine Metabolism and Potential Interference by this compound:

This compound may exert its neurotoxic effects by inhibiting key enzymes in the dopamine synthesis pathway, such as tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine production.[19][20] This inhibition would lead to decreased dopamine levels, potentially contributing to the neurological deficits observed with PCB exposure.

Steroid Hormone Signaling and Gonadal Differentiation

PCBs are recognized as endocrine-disrupting chemicals that can interfere with steroid hormone signaling pathways, which are critical for normal gonadal development and function.[21][22][23]

Diagram of Steroid Hormone Signaling and Potential Disruption by this compound:

This compound may disrupt gonadal differentiation through several mechanisms:

-

Androgen Receptor (AR) Antagonism: It may bind to the androgen receptor, blocking the action of endogenous androgens and disrupting male sexual development.

-

Modulation of Aromatase Activity: It could either inhibit or induce the activity of aromatase, the enzyme responsible for converting androgens to estrogens.[24][25][26][27] Altering the androgen-to-estrogen ratio is a critical factor in sex determination and gonadal development.

Conclusion

This technical guide has provided a detailed overview of the synthesis, manufacturing, and potential biological interactions of this compound. The Suzuki-Miyaura coupling stands out as a preferred method for laboratory-scale synthesis due to its efficiency and selectivity. While industrial manufacturing of specific PCB congeners is not common practice, understanding potential inadvertent formation routes is important. The interference of this compound with crucial neurochemical and endocrine signaling pathways underscores the importance of continued research into the specific mechanisms of action of individual PCB congeners. The provided protocols and diagrams serve as a valuable resource for researchers in the fields of synthetic chemistry, toxicology, and drug development.

References

- 1. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.at]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 7. mycollegevcampus.com [mycollegevcampus.com]

- 8. The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,3-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 10. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. people.umass.edu [people.umass.edu]

- 12. researchgate.net [researchgate.net]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Polychlorinated biphenyls (PCB) | Research Starters | EBSCO Research [ebsco.com]

- 16. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 17. www7.nau.edu [www7.nau.edu]

- 18. Evidence for unique and ubiquitous environmental sources of 3,3'-dichlorobiphenyl (PCB 11) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Enhanced tyrosine hydroxylase activity induces oxidative stress, causes accumulation of autotoxic catecholamine metabolites, and augments amphetamine effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Chlorinated biphenyls effect on estrogen-related receptor expression, steroid secretion, mitochondria ultrastructure but not on mitochondrial membrane potential in Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of BPF on steroid hormone homeostasis and gene expression in the hypothalamic-pituitary-gonadal axis of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Modulation of aromatase activity and expression by environmental chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Low-dose environmental endocrine disruptors, increase aromatase activity, estradiol biosynthesis and cell proliferation in human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Modulation of aromatase activity and mRNA by various selected pesticides in the human choriocarcinoma JEG-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Molecular Basis for Endocrine Disruption by Pesticides Targeting Aromatase and Estrogen Receptor [mdpi.com]

Toxicological Profile of 2,3-Dichlorobiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological profile of 2,3-Dichlorobiphenyl (2,3-DCB), a member of the polychlorinated biphenyl (B1667301) (PCB) class of persistent organic pollutants. This document synthesizes available data on its toxicokinetics, toxicodynamics, and key adverse effects, including neurotoxicity and endocrine disruption. Detailed experimental protocols for pivotal studies are outlined, and quantitative toxicological data are presented in structured tables for comparative analysis. Furthermore, signaling pathways implicated in 2,3-DCB's mechanism of action are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions.

Introduction

This compound (CAS RN: 16605-91-7) is a planar polychlorinated biphenyl congener. Although the commercial production of PCBs was banned in many countries in the 1970s due to their environmental persistence and adverse health effects, they continue to be detected in environmental and biological samples.[1] Understanding the toxicological profile of individual PCB congeners like 2,3-DCB is crucial for risk assessment and for developing strategies to mitigate potential health risks. This guide provides an in-depth review of the current knowledge regarding the toxicology of 2,3-DCB.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Polychlorinated biphenyls, including 2,3-DCB, are readily absorbed through oral, dermal, and inhalation routes of exposure.[2] Due to their lipophilic nature, they tend to distribute to and accumulate in fatty tissues. The metabolism of PCBs is generally slow and occurs primarily in the liver, catalyzed by cytochrome P450 enzymes. The primary metabolic pathway involves hydroxylation, followed by conjugation with glucuronic acid or sulfate (B86663) to form more water-soluble metabolites that can be excreted in bile and urine.[2]

Toxicodynamics: Mechanisms of Action

The toxicity of 2,3-DCB, like other PCBs, is mediated through multiple mechanisms, with the activation of the Aryl Hydrocarbon Receptor (AhR) being a key pathway for many dioxin-like PCBs. Additionally, non-dioxin-like mechanisms, such as interference with intracellular signaling pathways, are also significant.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Upon entering the cell, 2,3-DCB can bind to the cytosolic Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This binding event causes the dissociation of chaperone proteins (such as Hsp90, AIP, and p23) from the AhR. The ligand-AhR complex then translocates to the nucleus, where it heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the altered transcription of genes involved in xenobiotic metabolism (e.g., CYP1A1, CYP1B1) and other cellular processes.[3][4][5][6][7]

Neurotoxicity: Interference with Dopamine (B1211576) Signaling

Evidence suggests that 2,3-DCB can exert neurotoxic effects by interfering with dopaminergic systems. Specifically, it has been shown to decrease the levels of dopamine in PC12 adrenal medulla cells.[8] Dopamine is a critical neurotransmitter involved in motor control, motivation, and reward. Its signaling is initiated by binding to dopamine receptors (D1-like or D2-like) on the postsynaptic membrane, which triggers a cascade of intracellular events, often involving second messengers like cyclic AMP (cAMP) and protein kinases such as Protein Kinase A (PKA). Disruption of this pathway can lead to a range of neurological and behavioral deficits.

References

- 1. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. enamine.net [enamine.net]

- 4. scialliconsulting.com [scialliconsulting.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C12H8Cl2 | CID 27959 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of 2,3-Dichlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobiphenyl is a specific congener of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants known for their widespread environmental contamination and adverse health effects. Understanding the precise mechanisms by which this compound exerts its biological effects is crucial for assessing its toxicological risk and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its molecular interactions and the signaling pathways it perturbs. While specific quantitative data for this compound is limited in publicly available literature, this guide outlines the established mechanisms for PCBs as a class and details the experimental protocols to investigate these effects.

Core Mechanisms of Action

The toxicological effects of this compound, like other PCBs, are multifaceted and can be broadly categorized into several key mechanisms:

-

Aryl Hydrocarbon Receptor (AhR) Activation and Cytochrome P450 Induction: A primary mechanism of action for many "dioxin-like" PCBs is their ability to bind to and activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2] This activation leads to the induction of a battery of genes, most notably those encoding for cytochrome P450 (CYP) enzymes, particularly CYP1A1.[3][4] While the affinity of this compound for the AhR is not as high as that of more potent dioxin-like congeners, its ability to induce CYP enzymes is a key aspect of its toxicology.[5][6]

-

Endocrine Disruption: this compound is recognized as an endocrine-disrupting chemical (EDC).[5][7] It can interfere with the synthesis, transport, and metabolism of steroid hormones.[7] Some PCB metabolites have been shown to inhibit sulfotransferase, leading to an increase in circulating estradiol.[7] Furthermore, PCBs can interact with estrogen receptors, potentially leading to estrogenic or anti-estrogenic effects.[5][7]

-

Neurotoxicity: PCBs are known developmental neurotoxicants.[8] The mechanisms underlying their neurotoxicity are complex and may involve the alteration of intracellular signaling pathways, including those involving calcium homeostasis and neurotransmitter systems.[8]

-

Disruption of Intracellular Calcium Signaling: Several PCB congeners have been shown to interfere with intracellular calcium (Ca2+) homeostasis.[9] This can occur through various mechanisms, including effects on voltage-sensitive calcium channels.[10]

-

Alteration of Dopamine (B1211576) Levels: In vitro studies using cell lines like PC12 have demonstrated that exposure to certain PCB mixtures can lead to a reduction in cellular dopamine concentrations.[8] This effect is thought to be more pronounced with ortho-substituted non-dioxin-like PCBs.[8]

Quantitative Data

Table 1: Aryl Hydrocarbon Receptor (AhR) Binding Affinity of this compound

| Compound | Assay Type | Cell Line/System | EC50 / Ki (nM) | Reference |

| This compound | Competitive Binding | To be determined | To be determined | |

| TCDD (Reference) | Competitive Binding | To be determined | ~0.4 ± 0.1 (HepG2) | [11] |

Table 2: Cytochrome P450 (CYP1A1) Induction by this compound

| Compound | Assay Type | Cell Line | EC50 (nM) | Max Fold Induction | Reference |

| This compound | EROD Assay | To be determined | To be determined | To be determined | |

| PCB 126 (Reference) | Luciferase Reporter | Hepa1c1c7 | 12.3 ± 7.9 | To be determined | [11] |

Table 3: Effects of this compound on Dopamine Levels

| Compound | Cell Line | Concentration | % Change in Dopamine | Reference |

| This compound | PC12 | To be determined | To be determined |

Table 4: Effects of this compound on Intracellular Calcium

| Compound | Cell Type | Concentration | Change in [Ca2+]i | Reference |

| This compound | To be determined | To be determined | To be determined |

Experimental Protocols

Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound to the AhR.

Figure 1: Experimental workflow for AhR competitive binding assay.

Cytochrome P450 1A1 (CYP1A1) Induction Assay (EROD Assay)

This protocol measures the enzymatic activity of CYP1A1 induced by this compound.

Figure 2: Experimental workflow for the EROD assay.

Endocrine Disruptor Screening Assay

This protocol outlines a cell-based assay to screen for estrogenic or anti-estrogenic activity.

Figure 3: Workflow for an endocrine disruptor screening assay.

Dopamine Level Measurement in PC12 Cells

This protocol describes the measurement of dopamine released from PC12 cells.[12][13]

Figure 4: Workflow for measuring dopamine levels in PC12 cells.

Intracellular Calcium Imaging

This protocol details the measurement of changes in intracellular calcium concentration.

Figure 5: Workflow for intracellular calcium imaging.

Signaling Pathway Diagrams

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Figure 6: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

The mechanism of action of this compound involves a complex interplay of interactions with cellular receptors and signaling pathways. While its role as an AhR agonist, inducer of CYP enzymes, and endocrine disruptor is established within the broader class of PCBs, specific quantitative data for this congener is needed for a more precise risk assessment. The experimental protocols provided in this guide offer a framework for generating this critical data. Further research focusing on the neurotoxic effects and disruption of calcium and dopamine signaling by this compound is warranted to fully elucidate its toxicological profile. This knowledge is essential for regulatory agencies, environmental scientists, and drug development professionals working to mitigate the risks associated with PCB exposure.

References

- 1. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. instem.com [instem.com]

- 3. Induction of CYP1A1. The AhR/DRE paradigm: transcription, receptor regulation, and expanding biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection and characterization of the Ah receptor for 2,3,7,8-tetrachlorodibenzo-p-dioxin in the human colon adenocarcinoma cell line LS180 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mouselivercells.com [mouselivercells.com]

- 8. New research method helps identify hormone-disrupting chemicals | Karolinska Institutet [news.ki.se]

- 9. Intracellular calcium and neurotoxic events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of metabolic inhibition on intracellular calcium and pH in isolated rat ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Concentration Dependence of Human and Mouse Aryl Hydrocarbon Receptor Responsiveness to Polychlorinated Biphenyl Exposures: Implications for Aroclor Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A convenient, high-throughput method for enzyme-luminescence detection of dopamine released from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dopamine Measurment in PC12 [bio.net]

Environmental Presence of 2,3-Dichlorobiphenyl: A Technical Overview for Researchers

An in-depth examination of the origins, detection, and environmental concentrations of the polychlorinated biphenyl (B1667301) congener, 2,3-Dichlorobiphenyl (PCB 5).

Introduction

This compound, designated as PCB 5 in the Ballschmiter and Zell numbering system, is a specific congener of polychlorinated biphenyls (PCBs). PCBs are a class of synthetic organic chemicals that were widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties. Although the production of commercial PCB mixtures, such as Aroclors, was banned in many countries in the 1970s and 1980s due to their environmental persistence and adverse health effects, they continue to be a significant environmental concern. This technical guide provides a comprehensive overview of the sources of this compound in the environment, tailored for researchers, scientists, and drug development professionals.

Primary and Secondary Sources of this compound

The presence of this compound in the environment can be attributed to both direct and indirect sources. These include historical industrial use, unintentional formation as a byproduct in chemical manufacturing processes, and the environmental degradation of more highly chlorinated PCB congeners.

Historical Industrial Use

Unintentional Production in Industrial Processes

A significant and ongoing source of certain PCB congeners is their unintentional formation as byproducts in various industrial chemical processes, particularly in the manufacturing of pigments and dyes.[2][3]

Pigment Production: Research has identified the production of certain organic pigments as a source of dichlorobiphenyls. For instance, dioxazine pigments have been found to contain this compound (PCB 5) as a byproduct.[3] The formation mechanism is believed to involve radical reactions of chlorinated solvents, such as 1,2-dichlorobenzene, used in the synthesis process.[2] Similarly, the production of diarylide yellow pigments is a well-documented source of 3,3'-dichlorobiphenyl (B134845) (PCB 11), suggesting that the manufacturing processes for various pigments can inadvertently generate different dichlorobiphenyl isomers.[4][5]

The following diagram illustrates the general pathway of unintentional PCB formation during pigment synthesis.

Environmental Degradation of Higher Chlorinated Biphenyls

Another significant secondary source of this compound is the environmental degradation of more highly chlorinated PCB congeners. Through processes such as microbial anaerobic dechlorination, higher chlorinated PCBs can be broken down into less chlorinated forms, including dichlorobiphenyls.[6] This process occurs in various environmental compartments, such as sediments and soils, where anaerobic conditions prevail. While this is a recognized pathway for the formation of lower chlorinated PCBs, the specific contribution of this process to the environmental load of this compound is an area of ongoing research.

The following diagram illustrates the environmental degradation pathway.

Quantitative Data on Environmental Concentrations

Quantitative data for this compound in various environmental matrices are limited, with many studies focusing on total PCBs or a select group of indicator congeners. However, available data indicate its presence in urban and industrial areas.

| Environmental Matrix | Concentration Range | Location/Study Details | Reference |

| Soil | Not detected to < 0.0108 mg/kg | Urban soils in Belgrade. | [4] |

| Soil | Mean concentrations of various dichlorobiphenyls reported, but specific data for 2,3-DCB is not isolated. | Urban-rural gradient in Shanghai. | [7] |

| Soil | Concentrations of seven indicator PCBs ranged from non-detectable to 87.0 µg/kg. 2,3-DCB not specifically reported. | Yellow River Delta. | [8] |

| Air | Annual mean concentration of 3,3'-dichlorobiphenyl (PCB 11) was 24 pg/m³. Data for 2,3-DCB not specified. | Chicago urban air. | [9][10] |

| Water | Not specifically reported in the reviewed literature. | - | - |

| Biota | Not specifically reported in the reviewed literature. | - | - |

Experimental Protocols for Detection and Quantification

The analysis of this compound in environmental samples typically involves extraction, cleanup, and instrumental analysis, most commonly by gas chromatography.

Sample Preparation and Extraction

Soil and Sediment:

-

Ultrasonic Extraction (EPA Method 3550C): A common method for extracting PCBs from solid matrices. The sample is mixed with a solvent (e.g., hexane/acetone) and subjected to ultrasonic waves to enhance extraction efficiency.[11]

-

Pressurized Liquid Extraction (PLE) (EPA Method 3545A): This technique uses elevated temperatures and pressures to extract analytes from solid samples with a smaller volume of solvent and in a shorter time compared to traditional methods.[12]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, this method has been adapted for PCB extraction from soil. It involves a simple solvent extraction followed by a cleanup step using dispersive solid-phase extraction.[13]

Water:

-

Solid-Phase Extraction (SPE): Water samples are passed through a cartridge containing a solid adsorbent that retains the PCBs. The PCBs are then eluted with a small volume of solvent.[14]

-

Liquid-Liquid Extraction (LLE): The water sample is mixed with an immiscible organic solvent in which the PCBs are more soluble. The solvent layer containing the PCBs is then separated for analysis.[15]

Air:

-

Passive Air Sampling: Polyurethane foam (PUF) disks are deployed in the field for an extended period to passively absorb PCBs from the air. The PUF disks are then extracted in the laboratory.[16]

Sample Cleanup

After extraction, cleanup steps are often necessary to remove interfering compounds from the sample matrix. Common cleanup techniques for PCB analysis include:

-

Adsorption Chromatography: Using materials like Florisil, silica (B1680970) gel, or alumina (B75360) to separate PCBs from other organic compounds.[14][17]

-

Sulfuric Acid/Potassium Permanganate Cleanup (EPA Method 3665A): This is a destructive cleanup method that removes many interfering organic compounds, but it can also destroy certain pesticides.[18]

Instrumental Analysis

Gas Chromatography (GC): The primary analytical technique for separating and quantifying PCB congeners is gas chromatography.

-

Detector: Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like PCBs and is commonly used (EPA Method 8082A).[1][19]

-

Column: Capillary columns with various stationary phases are used to separate the different PCB congeners. Dual-column systems are often employed for confirmation of results.[20][21]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides more definitive identification and quantification of PCB congeners based on their mass-to-charge ratio.

-

Ionization: Electron Ionization (EI) is the most common ionization technique used for PCB analysis.[22]

-

Mass Analyzer: Quadrupole and triple quadrupole mass spectrometers are frequently used. Triple quadrupole instruments operating in Multiple Reaction Monitoring (MRM) mode offer high selectivity and sensitivity.[23][24]

The following workflow diagram illustrates a typical analytical procedure for this compound in soil.

Conclusion

This compound (PCB 5) enters the environment through a combination of historical use in commercial PCB mixtures, unintentional formation as a byproduct in industrial processes such as pigment manufacturing, and the environmental degradation of higher chlorinated PCBs. While quantitative data on its environmental concentrations are still somewhat limited compared to other PCB congeners, its detection in urban soils highlights the need for continued monitoring. Standardized analytical methods, primarily based on gas chromatography with electron capture or mass spectrometric detection, are well-established for the reliable quantification of this compound in various environmental matrices. Further research is warranted to better quantify the relative contributions of these different sources to the overall environmental burden of this compound and to assess its potential for bioaccumulation and toxicity.[25]

References

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 5. researchgate.net [researchgate.net]

- 6. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Polychlorinated biphenyl concentrations, accumulation rates in soil from atmospheric deposition and analysis of their affecting landscape variables along an urban-rural gradient in Shanghai, China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topsoil dichlorodiphenyltrichloroethane and polychlorinated biphenyl concentrations and sources along an urban-rural gradient in the Yellow River Delta [pubmed.ncbi.nlm.nih.gov]

- 9. Research Portal [iro.uiowa.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lspa.memberclicks.net [lspa.memberclicks.net]

- 12. Determination of polychlorinated biphenyls in soil and sediment by selective pressurized liquid extraction with immunochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Development of a solid-phase extraction method for the determination of polychlorinated biphenyls in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. www2.gov.bc.ca [www2.gov.bc.ca]

- 16. pubs.acs.org [pubs.acs.org]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. NEMI Method Summary - 8082A [nemi.gov]

- 19. epa.gov [epa.gov]

- 20. Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC [restek.com]

- 21. Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC [restek.com]

- 22. mdpi.com [mdpi.com]

- 23. shimadzu.co.kr [shimadzu.co.kr]

- 24. ssi.shimadzu.com [ssi.shimadzu.com]

- 25. epa.gov [epa.gov]

Metabolites of 2,3-Dichlorobiphenyl in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of 2,3-dichlorobiphenyl (2,3-DCB), a member of the polychlorinated biphenyl (B1667301) (PCB) class of persistent organic pollutants. Understanding the biotransformation of this compound is critical for assessing its toxicological profile and developing strategies for risk assessment and potential therapeutic interventions. This document details the known metabolites, the enzymatic pathways involved in their formation, quantitative data from various biological systems, and the experimental protocols used for their characterization.

Metabolic Pathways of this compound

The metabolism of this compound is a multi-step process primarily initiated by the cytochrome P450 (CYP) monooxygenase system, leading to the formation of various hydroxylated derivatives. These initial metabolites can then undergo further biotransformation through conjugation reactions, resulting in more polar and readily excretable compounds. In some instances, further oxidation and methylation can occur, leading to a complex array of metabolites.

Phase I Metabolism: Hydroxylation

The primary metabolic pathway for 2,3-DCB involves oxidation catalyzed by cytochrome P450 enzymes, which are abundant in the liver.[1] This process introduces a hydroxyl group onto the biphenyl structure, significantly increasing its polarity. The principal monohydroxylated metabolite identified in both in vivo and in vitro studies is 3,3'-dichlorobiphenyl-4-ol (4-OH-PCB5).[2]

Further oxidation can lead to the formation of dihydroxylated metabolites, such as catechols. For instance, 4,5-dihydroxy-3,3'-dichlorobiphenyl has been identified in studies using human liver-derived HepG2 cells.[2][3] These catechol derivatives are of particular interest due to their potential for further oxidation into reactive quinone species.

Phase II Metabolism: Conjugation and Methylation

The hydroxylated metabolites of 2,3-DCB can undergo Phase II conjugation reactions, which involve the addition of endogenous polar molecules, further enhancing their water solubility and facilitating their elimination from the body. The main conjugation pathways observed are:

-

Sulfation: The addition of a sulfonate group (SO3-) to a hydroxyl group, catalyzed by sulfotransferases (SULTs). Sulfated metabolites of 2,3-DCB have been detected in various biological systems.[2]

-

Glucuronidation: The conjugation of glucuronic acid to hydroxylated metabolites, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Glucuronide conjugates of 2,3-DCB metabolites have also been identified.[2]

In addition to conjugation, methoxylated metabolites have been observed, particularly in in vitro studies with HepG2 cells.[2][3] The formation of these metabolites is likely mediated by catechol-O-methyltransferase (COMT), which methylates dihydroxylated PCB metabolites.

Below is a diagram illustrating the primary metabolic pathways of this compound.

Quantitative Data on this compound and its Metabolites

The following tables summarize the available quantitative data on the levels and pharmacokinetic parameters of this compound and its major metabolites in different biological systems.

Table 1: In Vitro Metabolite Profile of this compound in HepG2 Cells

| Metabolite Class | Number of Isomers Detected |

| Monohydroxylated Metabolites | >1 |

| Sulfated Conjugates (Monohydroxylated) | 2 |

| Glucuronidated Conjugates (Monohydroxylated) | 2 |

| Dihydroxylated Metabolites | 1 |

| Sulfated Conjugates (Dihydroxylated) | 4 |

| Glucuronidated Conjugates (Dihydroxylated) | 2 |

| Methoxylated-Hydroxylated Metabolites | 2 |

| Methoxylated-Dihydroxylated Metabolites | >1 |

Data sourced from studies on HepG2 cells exposed to 10 μM this compound for 24 hours.[2][3]

Table 2: In Vivo Pharmacokinetic Parameters of this compound and 4-OH-PCB5 in Rats

| Compound | Tissue | Half-life (t½) |

| This compound | Liver | ~2.5 hours |

| 4-OH-PCB5 | Liver | Not explicitly stated, but shorter than parent |

Data from in vivo studies in rats. The half-life of metabolites is generally shorter than the parent compound, indicating rapid transformation and clearance.[1]

Table 3: Concentrations of this compound in Human Maternal Plasma

| Parameter | Concentration (ng/mL) |

| Minimum | 0.005 |

| 25th Percentile | Not Reported |

| Mean | 0.490 |

| 75th Percentile | Not Reported |

| Maximum | 1.717 |

Data from a study of 241 human maternal plasma samples.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.

In Vitro Metabolism using HepG2 Cells

This protocol describes the culture, exposure, and extraction of metabolites from HepG2 cells, a human liver carcinoma cell line commonly used as a model for hepatic metabolism.

1. Cell Culture and Maintenance:

- HepG2 cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

- Cells are maintained in a humidified incubator at 37°C with 5% CO2.

- For metabolism experiments, cells are seeded in 6-well plates at a density of approximately 2 x 10^6 cells per well and allowed to attach for 48 hours.[2]

2. Exposure to this compound:

- The growth medium is replaced with a serum-free exposure medium.

- This compound, dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), is added to the medium to achieve the desired final concentration (e.g., 10 μM).[2] The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to minimize solvent effects.

- Control wells receive the same concentration of DMSO without the test compound.

- The cells are incubated with the compound for a specified period, typically 24 hours.[2]

3. Extraction of Metabolites:

- After incubation, the cell culture medium is collected.

- The cells are washed with phosphate-buffered saline (PBS), and the wash is combined with the medium.

- An internal standard is added to the collected medium for quantification purposes.

- Metabolites are extracted from the aqueous medium using a suitable organic solvent, such as ethyl acetate (B1210297) or by solid-phase extraction (SPE). A common method involves acidifying the medium with formic acid and then performing a liquid-liquid extraction with an organic solvent.[2]

- The organic phase containing the metabolites is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for analysis.

Below is a workflow diagram for the in vitro metabolism study.

Analysis of Metabolites by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique for the identification and quantification of a wide range of metabolites.

1. Chromatographic Separation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

- A reversed-phase C18 column is commonly employed for the separation of PCB metabolites.[2]

- The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate to improve ionization.[5]

2. Mass Spectrometric Detection:

- A high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, is used for detection.

- Electrospray ionization (ESI) in negative ion mode is generally preferred for the detection of hydroxylated, sulfated, and glucuronidated metabolites.[2]

- Full scan data is acquired to detect all ions within a specified mass range.

- Tandem mass spectrometry (MS/MS) is performed on parent ions of interest to obtain fragmentation patterns, which aid in structural elucidation.

3. Data Analysis:

- Metabolites are identified by comparing their accurate mass, retention time, and MS/MS fragmentation patterns with those of authentic standards, if available.

- In the absence of standards, putative identification is based on accurate mass and isotopic pattern analysis, and comparison of fragmentation patterns with those of structurally similar compounds.

- Quantification is typically performed by integrating the peak area of the metabolite and comparing it to a calibration curve generated from a known amount of an authentic standard or a surrogate standard.

Analysis of Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of less polar metabolites, such as the parent compound and its hydroxylated derivatives after derivatization.

1. Sample Derivatization:

- Hydroxylated metabolites are often derivatized prior to GC-MS analysis to increase their volatility and improve their chromatographic properties. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[6]

2. Gas Chromatographic Separation:

- A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is used for separation.

- The oven temperature is programmed to ramp up over time to elute compounds with different boiling points.

- Helium is typically used as the carrier gas.[7]

3. Mass Spectrometric Detection:

- A mass spectrometer, such as a single quadrupole or a triple quadrupole instrument, is used for detection.

- Electron ionization (EI) is the most common ionization technique.

- The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.

4. Data Analysis:

- Compounds are identified by comparing their retention times and mass spectra with those of authentic standards.

- Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Impact on Signaling Pathways

This compound and its metabolites have been shown to interact with and modulate various cellular signaling pathways, which can contribute to their toxic effects.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, including several cytochrome P450 enzymes. While some PCBs are potent AhR agonists, 2,3-DCB is considered a weak agonist.[8] However, its metabolism can be influenced by the activation of this pathway by other compounds. The general mechanism of AhR activation is as follows:

-

Ligand Binding: In the cytoplasm, AhR is part of a protein complex. Binding of a ligand induces a conformational change.

-

Nuclear Translocation: The ligand-bound AhR translocates to the nucleus.

-

Dimerization: In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).

-

Gene Transcription: The AhR/ARNT complex binds to specific DNA sequences called xenobiotic responsive elements (XREs) in the promoter region of target genes, leading to their increased transcription.

The following diagram illustrates the Aryl Hydrocarbon Receptor signaling pathway.

Neuronal Signaling Pathways

Emerging evidence suggests that 2,3-DCB and its metabolites can affect neuronal development and function. Studies have shown that environmentally relevant concentrations of 2,3-DCB and its hydroxylated and sulfated metabolites can promote axonal and dendritic growth in primary neurons.[4][9] This effect appears to be mediated, at least in part, through the activation of the cAMP response element-binding protein (CREB) signaling pathway.[8] CREB is a transcription factor that plays a critical role in neuronal plasticity, learning, and memory.

The proposed mechanism involves the activation of signaling cascades that lead to the phosphorylation and activation of CREB, which in turn regulates the transcription of genes involved in neuronal growth and survival.

The following diagram provides a simplified overview of the proposed impact of 2,3-DCB on neuronal signaling.

Conclusion

The biotransformation of this compound results in a diverse array of metabolites, including hydroxylated, dihydroxylated, sulfated, glucuronidated, and methoxylated species. The formation of these metabolites is a key determinant of the toxicokinetics and potential toxicity of the parent compound. This guide has provided a detailed overview of the metabolic pathways, quantitative data, and experimental methodologies relevant to the study of 2,3-DCB metabolism. The elucidation of these metabolic processes and their impact on cellular signaling pathways is essential for a comprehensive understanding of the health risks associated with exposure to this and other polychlorinated biphenyls. Further research is warranted to fully characterize the biological activities of all metabolites and to refine our understanding of their roles in mediating the toxic effects of 2,3-DCB.

References

- 1. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,3’-Dichlorobiphenyl is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,3'-Dichlorobiphenyl Is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of 3,3'-Dichlorobiphenyl in Human Maternal Plasma and Its Effects on Axonal and Dendritic Growth in Primary Rat Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estimation of the concentrations of hydroxylated polychlorinated biphenyls in human serum using ionization efficiency prediction for electrospray - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aua.gr [aua.gr]

- 7. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Detection of 3,3′-Dichlorobiphenyl in Human Maternal Plasma and Its Effects on Axonal and Dendritic Growth in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analysis of 2,3-Dichlorobiphenyl using Gas Chromatography-Mass Spectrometry

Introduction

2,3-Dichlorobiphenyl (PCB-005) is a member of the polychlorinated biphenyl (B1667301) (PCB) congeners, a class of persistent organic pollutants that are of significant environmental and health concern. Accurate and sensitive quantification of specific PCB congeners like this compound is crucial for environmental monitoring, food safety, and toxicological research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound in various matrices. This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Workflow

The overall experimental workflow for the analysis of this compound by GC-MS involves sample preparation, instrument analysis, and data processing.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Methodology

1. Sample Preparation

The choice of sample preparation method depends on the sample matrix.

a) Liquid-Liquid Extraction (LLE) for Water Samples

-

To 1 liter of a water sample, add a suitable internal standard.

-

Extract the sample with a water-immiscible organic solvent such as n-hexane or dichloromethane (B109758) by shaking vigorously.

-

Allow the phases to separate and collect the organic layer.

-

Dry the organic extract over anhydrous sodium sulfate (B86663).

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[1]

b) Solid-Phase Extraction (SPE) for Water Samples

-

Condition a C18 SPE cartridge with the appropriate solvent.

-

Pass the water sample through the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with a suitable organic solvent.

-

Concentrate the eluate to the final volume.[2]

c) Extraction for Solid Samples (e.g., Soil, Sediment)

-

Weigh 10 g of the homogenized sample into a glass jar.

-

Add anhydrous sodium sulfate to remove moisture.

-

Add 40 mL of an extraction solvent mixture (e.g., hexane (B92381) and acetone).

-

Sonicate the mixture for 20 minutes.[1]

-

Separate the solvent extract and proceed with cleanup and concentration.

2. Instrumental Analysis: GC-MS

a) Gas Chromatography (GC) Conditions

| Parameter | Value |

| Column | DB-624 (30 m x 0.53 mm ID, 3.0 µm film thickness) or equivalent[3] |

| Carrier Gas | Helium at a constant flow rate of 1.0 - 15 mL/min[3][4] |

| Inlet Temperature | 220 - 280 °C[4][5] |

| Injection Volume | 1-2 µL |

| Injection Mode | Splitless or Split (e.g., 25:1)[5] |

| Oven Program | Initial temp 60°C, hold for 1 min, ramp at 30°C/min to 200°C, then ramp at 10°C/min to 320°C, hold for 2 min[1] |

b) Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electron Impact (EI)[3] |

| Electron Energy | 70 eV[3][4][5] |

| Ion Source Temp. | 200 - 230 °C[4][5] |

| Interface Temp. | 230 - 280 °C[4] |

| Acquisition Mode | Full Scan (50-550 amu) for identification or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for quantification[4] |

3. Quantification

For quantitative analysis, a multi-point calibration curve is constructed using standards of this compound at various concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Quantitative Data

The following table summarizes typical quantitative parameters for the analysis of dichlorobiphenyls, including this compound, using GC-MS.

| Parameter | Value | Reference |

| Calibration Range | 0.5 - 200 ppb | [6] |

| Method Detection Limit (MDL) | 0.05 - 0.2 µg/L (for a range of VOCs) | [3] |

| Linearity (r²) | > 0.995 | [7] |

| Precision (%RSD) | < 15% | [6] |

| Accuracy (% Recovery) | 80 - 120% | [4] |

Note: These values are indicative and may vary depending on the specific instrument, method, and matrix.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in a GC-MS/MS analysis for enhanced selectivity.

Caption: Signal pathway in a triple quadrupole GC-MS/MS system.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound using GC-MS. The described methods for sample preparation and instrumental analysis offer high sensitivity and selectivity. By following these guidelines, researchers and scientists can achieve reliable and accurate quantification of this compound in various sample matrices, which is essential for regulatory compliance and risk assessment.

References

Application Notes and Protocols for the Extraction of 2,3-Dichlorobiphenyl from Soil

These application notes provide detailed protocols for various techniques to extract 2,3-Dichlorobiphenyl, a specific polychlorinated biphenyl (B1667301) (PCB) congener, from soil matrices. The information is intended for researchers, scientists, and professionals in environmental analysis and drug development.

Introduction

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that are toxic and tend to accumulate in the environment, including soil. Accurate quantification of specific congeners like this compound is crucial for environmental monitoring and risk assessment. The extraction of these compounds from complex soil matrices is a critical first step in their analysis. This document outlines and compares several common extraction techniques: Pressurized Liquid Extraction (PLE), Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

Extraction Techniques Overview

Several methods are employed for the extraction of PCBs from soil, each with its own set of advantages and limitations. These techniques primarily differ in their use of solvent, temperature, pressure, and extraction time.

-

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[1][2]

-

Soxhlet Extraction: A classical and robust method that involves continuous extraction of the sample with a refluxing solvent.[3][4] It is often considered a benchmark method by regulatory agencies like the U.S. EPA.[3]

-

Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to create cavitation in the solvent, enhancing the disruption of the soil matrix and the dissolution of the target analytes.[5][6]

-

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and soil sample, accelerating the extraction process.[7][8]

Quantitative Data Summary

The following table summarizes the performance of different extraction techniques for PCBs from soil, providing a basis for method selection.

| Extraction Technique | Solvents | Temperature (°C) | Pressure (psi) | Extraction Time | Recovery (%) | Method Detection Limit (MDL) (mg/kg) |

| Pressurized Liquid Extraction (PLE) | Dichloromethane; Hexane/Methylene Chloride (50/50) | 100 - 120 | 1500 - 2000 | 15 minutes | 71.6 - 117 | 0.1 - 0.4 |

| Selective Pressurized Liquid Extraction (SPLE) with ELISA | Dichloromethane | 100 | 2000 | Not Specified | 92 ± 17 (Aroclor 1254) | 0.01 (Aroclor 1254) |

| Soxhlet Extraction | Hexane/Acetone (1:1); Toluene | Refluxing | Atmospheric | 24 hours | Not Specified | Not Specified |

| Automated Soxhlet Extraction | Acetone/Hexane (1:1) | Boiling | Atmospheric | 2 hours (60 min boiling, 60 min rinsing) | Equivalent to Soxhlet | Not Specified |

| Ultrasound-Assisted Extraction (UAE) | Methanol (B129727); n-Hexane | Not Specified | Atmospheric | Not Specified | 70 - 90 | Not Specified |

| Miniaturized Ultrasonic Solvent Extraction | Not Specified | Not Specified | Atmospheric | Not Specified | > 90 | 0.000003 - 0.000006 |

| Microwave-Assisted Extraction (MAE) | Not Specified | 120 | Not Specified | 10 minutes | Comparable to other techniques | Not Specified |

| Automated Focused Microwave-Assisted Soxhlet Extraction | Not Specified | Not Specified | Not Specified | 70 minutes | As efficient as conventional Soxhlet | Not Specified |

Experimental Protocols

Pressurized Liquid Extraction (PLE)

This protocol is based on the general principles of PLE for the extraction of PCBs from soil.[9][10]

Materials:

-

Pressurized Liquid Extraction System

-

Extraction cells (e.g., 10 mL or 100 mL)

-

Cellulose (B213188) filters

-

Diatomaceous earth (or ASE Prep DE)

-

Hexane/Methylene Chloride (50/50, v/v)

-

Clean loam soil (for method validation)

-

This compound standard

-

Anhydrous sodium sulfate (B86663)

Protocol:

-

Sample Preparation:

-

Weigh 10 grams of the soil sample into a beaker.

-

For moist samples, mix with an equal amount of anhydrous sodium sulfate or diatomaceous earth to create a free-flowing powder.[1]

-

For method validation, use clean loam soil spiked with a known concentration of this compound standard.

-

-

Cell Loading:

-

Place a cellulose filter at the bottom of the extraction cell.

-

Transfer the prepared soil sample into the extraction cell.

-

Fill any remaining void space with diatomaceous earth.

-

Place a second cellulose filter on top of the sample.

-

Seal the extraction cell.

-

-

Extraction Parameters:

-

Extraction Solvent: Hexane/Methylene Chloride (50/50)

-

Temperature: 120 °C

-

Pressure: 1500 PSI

-

Static Time: 15 minutes

-

Flush Volume: 60% of cell volume

-

Purge Time: 100 seconds

-

-

Extraction Process:

-

Place the loaded extraction cell into the PLE system.

-

Run the extraction method with the specified parameters.

-

The system will automatically perform the extraction and collect the extract in a vial.

-

-

Post-Extraction:

-

The extract can be concentrated using a system like the SuperVap Concentrator.

-

The concentrated extract is then ready for cleanup and analysis by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

-

Soxhlet Extraction

This protocol follows the principles of the EPA Method 3540 for Soxhlet extraction.[1][3]

Materials:

-

Soxhlet extraction apparatus (condenser, extractor, round-bottom flask)

-

Heating mantle

-

Cellulose extraction thimbles

-

Hexane/Acetone (1:1, v/v)

-

Anhydrous sodium sulfate

-

Glass wool

Protocol:

-

Sample Preparation:

-

Weigh approximately 10 g of the soil sample.

-

Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.

-

-

Thimble Loading:

-

Place a small plug of glass wool at the bottom of a cellulose extraction thimble.

-

Transfer the soil-sodium sulfate mixture into the thimble.

-

Top the sample with another plug of glass wool.

-

-

Extraction Setup:

-

Place the loaded thimble inside the Soxhlet extractor.

-

Add 300 mL of hexane/acetone (1:1) to the round-bottom flask along with a few boiling chips.

-

Assemble the Soxhlet apparatus and connect the condenser to a water source.

-

-

Extraction Process:

-

Heat the round-bottom flask using a heating mantle to initiate solvent reflux.

-

Continue the extraction for a period of 16-24 hours. The solvent should cycle through the extractor at a rate of 4-6 cycles per hour.

-

-

Post-Extraction:

-

Allow the apparatus to cool.

-

Carefully remove the round-bottom flask containing the extract.

-

The extract can then be concentrated and subjected to cleanup procedures prior to analysis.

-

Ultrasound-Assisted Extraction (UAE)

This protocol is a general guideline for UAE of PCBs from soil.[5][6]

Materials:

-

Ultrasonic bath or probe sonicator

-

Centrifuge and centrifuge tubes

-

Methanol or n-Hexane

-

Anhydrous sodium sulfate

Protocol:

-

Sample Preparation:

-

Weigh 5 g of the soil sample into a centrifuge tube.

-

If the sample is wet, pre-treat with anhydrous sodium sulfate.

-

-

Extraction Process:

-

Add 20 mL of methanol to the centrifuge tube.

-

Place the tube in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

-

Sonicate for 15-30 minutes.

-

-

Analyte Separation:

-

Centrifuge the sample at a high speed (e.g., 3000 rpm) for 10 minutes to separate the soil from the solvent.

-

Carefully decant the supernatant (the solvent extract) into a clean collection flask.

-

-

Repeat Extraction:

-

Repeat the extraction process (steps 2 and 3) on the soil residue two more times with fresh solvent to ensure complete extraction.

-

Combine the supernatants from all three extractions.

-

-

Post-Extraction:

-

The combined extract is then ready for concentration, cleanup, and analysis.

-

Microwave-Assisted Extraction (MAE)

This protocol provides a general procedure for MAE of PCBs from soil.[7][11]

Materials:

-

Microwave extraction system with extraction vessels

-

Hexane/Acetone (1:1, v/v)

-

Anhydrous sodium sulfate

Protocol:

-

Sample Preparation:

-

Weigh 2-5 g of the soil sample and mix with anhydrous sodium sulfate.

-

Transfer the mixture to a microwave extraction vessel.

-

-

Extraction Process:

-

Add 30 mL of hexane/acetone (1:1) to the vessel.

-

Seal the vessel and place it in the microwave extraction system.

-

-

Microwave Program:

-

Ramp the temperature to 120 °C over 5 minutes.

-

Hold at 120 °C for 10 minutes.

-

Allow the vessel to cool to room temperature.

-

-

Extract Collection:

-

Carefully open the extraction vessel.

-

Filter the extract to remove soil particles.

-

-

Post-Extraction:

-

The filtered extract can be concentrated and cleaned up before instrumental analysis.

-

Diagrams

Caption: Workflow for Pressurized Liquid Extraction (PLE).

Caption: Workflow for Soxhlet Extraction.

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

Caption: Workflow for Microwave-Assisted Extraction (MAE).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. epa.gov [epa.gov]

- 3. Practical remediation of the PCB-contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. Ultrasound-assisted soil washing processes using organic solvents for the remediation of PCBs-contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of microwave-assisted extraction for the analysis of polychlorinated biphenyls and organochlorine pesticides in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extraction of polychlorinated biphenyls from soils by automated focused microwave-assisted Soxhlet extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pressurized liquid extraction for the simultaneous analysis of polychlorinated biphenyls and polybrominated diphenyl ethers from soil by GC-TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fms-inc.com [fms-inc.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of 2,3-Dichlorobiphenyl in Water Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that pose significant environmental and health risks.[1] 2,3-Dichlorobiphenyl (PCB 5) is a specific congener of interest due to its presence and potential toxicity in various environmental matrices, including water. Accurate and sensitive quantification of this compound in water is crucial for environmental monitoring, risk assessment, and regulatory compliance.

These application notes provide detailed protocols for the quantification of this compound in water samples using widely accepted analytical techniques. The primary methods covered are based on gas chromatography (GC) coupled with either an electron capture detector (ECD) or mass spectrometry (MS), which are standard techniques for PCB analysis.[2][3] Sample preparation, a critical step for achieving accurate results, is addressed through detailed protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Analytical Methods

The determination of this compound in water samples is typically performed using high-resolution capillary gas chromatography.[4] The choice of detector depends on the required sensitivity and selectivity.

-

Gas Chromatography-Electron Capture Detector (GC-ECD): GC-ECD is a highly sensitive technique for detecting halogenated compounds like PCBs.[4] It is a cost-effective and robust method suitable for routine monitoring.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides definitive identification and quantification of this compound.[5][6] It offers higher selectivity than GC-ECD, which is particularly important for complex matrices where interferences may be present.[7][8] For very low detection limits, tandem mass spectrometry (GC-MS/MS) can be employed.[7]

Experimental Workflow

The overall workflow for the quantification of this compound in water samples involves sample collection, extraction, cleanup, and instrumental analysis.

Experimental Protocols

Sample Collection and Preservation

-

Collect water samples in 1-liter amber glass bottles with Teflon-lined screw caps.[9]

-